Emivirine

概要

説明

準備方法

エミビリンは、ウラシル誘導体を含む一連の化学反応によって合成される一般的な方法には、以下の手順が含まれる :

エトキシメチル基の導入: ウラシルを塩基の存在下でエトキシメチルクロリドと反応させることで達成される。

イソプロピル基の導入: ウラシル誘導体をイソプロピルブロミドでアルキル化することによって行われる。

ベンジル基の導入: ベンジルクロリドを用いた求核置換反応によって行われる。

化学反応の分析

エミビリンは、次のようないくつかのタイプの化学反応を受ける。

酸化: エミビリンは酸化されて、さまざまな酸化誘導体を形成することができる。

還元: 還元反応は、エミビリン分子上の官能基を修飾するために使用できる。

これらの反応で使用される一般的な試薬には、エトキシメチルクロリド、イソプロピルブロミド、およびベンジルクロリドが含まれる。 これらの反応から生成される主な生成物は、さまざまな置換ウラシル誘導体である .

科学研究への応用

エミビリンは、主に抗ウイルス研究の分野で使用されてきた。 エミビリンの主要な応用は、HIV治療の研究であり、非ヌクレオシド系逆転写酵素阻害剤として役立った 。 臨床試験では成功しなかったが、エミビリンの開発は、抗ウイルス機構の理解とより効果的な薬剤の設計に貢献した .

科学的研究の応用

HIV Treatment Research

Emivirine was primarily studied for its potential in treating HIV infections. It was part of several clinical trials aimed at assessing its effectiveness as an antiviral agent. Although it did not achieve the desired outcomes in these trials, it served as a proof of concept for the development of other NNRTIs.

Clinical Trials

- Phase III Trials : this compound underwent Phase III clinical trials where its efficacy and safety were evaluated in HIV-1 infected patients. The results indicated that while it had some antiviral activity, it did not meet the necessary efficacy benchmarks to be approved for general use .

- Combination Therapy : this compound was also explored as part of combination therapies with other antiretroviral drugs. The goal was to enhance therapeutic outcomes by leveraging its mechanism alongside other agents .

Research and Development of Analogues

Following the initial studies on this compound, researchers have focused on developing analogues that may exhibit improved efficacy or reduced side effects. These analogues are being synthesized and tested for their antiviral properties against HIV.

Notable Findings

- Synthetic Routes : New synthetic methodologies have been developed to create this compound analogues, which may enhance its antiviral activity or alter its pharmacokinetic properties .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of this compound and its derivatives have provided insights into optimizing NNRTI design .

Impact on Future Drug Development

Despite its failure as an effective treatment, this compound's development has had a lasting impact on antiviral research:

- Foundation for Future NNRTIs : The insights gained from this compound's mechanism and structure have influenced the design and development of newer NNRTIs that have achieved regulatory approval.

- Research Paradigms : this compound's journey through clinical trials has informed current practices in drug development, particularly regarding patient selection and trial design for antiviral therapies.

Data Table: Summary of this compound Applications

| Application Area | Description | Status |

|---|---|---|

| HIV Treatment Research | Investigated as an antiviral agent in clinical trials for HIV treatment | Failed |

| Combination Therapy | Explored in conjunction with other antiretrovirals | Research ongoing |

| Development of Analogues | Synthesis of new compounds based on this compound's structure | Active research |

| Mechanism of Action | Inhibits reverse transcriptase activity | Established |

| Impact on Future Drug Design | Influenced development strategies for new NNRTIs | Significant |

作用機序

エミビリンは、HIV-1の逆転写酵素を阻害することによって効果を発揮する 。 この酵素はウイルスの複製に不可欠であり、エミビリンはこれを阻害することによって、ウイルスの増殖を防ぐ。 エミビリンの分子標的は逆転写酵素であり、エミビリンは酵素上の特定の部位に結合して、その活性を阻害する .

類似の化合物との比較

エミビリンは、非ヌクレオシド系逆転写酵素阻害剤(NNRTI)のクラスに属する。 このクラスの類似化合物には、以下のものがある。

- ネビラピン

- エファビレンツ

- エトラビリン

これらの化合物と比較して、エミビリンは、ウラシル環にエトキシメチル基、イソプロピル基、およびベンジル基が付加された特異的な化学構造が特徴である 。 臨床試験での有効性の欠如と耐性変異に対する感受性のために、エミビリンの開発は制限された .

類似化合物との比較

Emivirine belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Similar compounds in this class include:

Compared to these compounds, this compound is unique in its specific chemical structure, which includes an ethoxymethyl group, an isopropyl group, and a benzyl group attached to the uracil ring . its lack of efficacy in clinical trials and susceptibility to resistance mutations limited its development .

生物活性

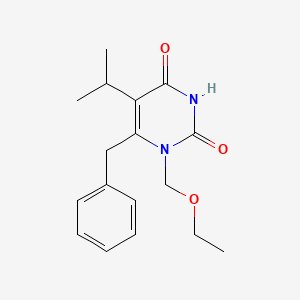

Emivirine (EMV), chemically known as 6-benzyl-1-(ethoxymethyl)-5-isopropyl-uracil, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of human immunodeficiency virus type 1 (HIV-1). Its unique mechanism of action and favorable safety profile make it a significant candidate in the landscape of antiretroviral therapy.

This compound functions by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and thereby preventing viral replication. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), EMV does not require phosphorylation to become active, which contributes to its efficacy against various strains of HIV-1, including those resistant to other NNRTIs.

Antiviral Efficacy

The antiviral potency of this compound has been evaluated through various studies, revealing significant inhibitory concentrations against both laboratory-adapted strains and clinical isolates of HIV-1. The following table summarizes the IC50 and IC90 values for this compound against different strains:

| Strain Type | IC50 (nM) | IC90 (nM) |

|---|---|---|

| Laboratory-adapted | 1.6 - 19 | 7.9 - 98 |

| Clinical isolates | 2 - 40 | N/A |

These results indicate that this compound exhibits potent antiviral activity, with IC50 values often in the low nanomolar range, making it comparable to existing therapies.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties. In studies involving rats and monkeys, oral absorption rates were approximately 68%, with linear pharmacokinetics observed across species. Whole-body autoradiography indicated widespread tissue distribution shortly after administration. Notably, EMV exhibited high plasma protein binding (78-96%), which influences its bioavailability and therapeutic efficacy .

Safety Profile

The safety assessment of this compound has shown minimal toxicity in preclinical trials. Key findings include:

- Toxicity : Limited to reversible effects on kidney function at high doses.

- Genotoxicity : EMV tested negative for genotoxic activity.

- Reproductive Toxicology : No adverse reproductive effects were noted in comprehensive studies on rats and rabbits.

The compound's safety profile supports its potential use in both adult and pediatric populations .

Combination Therapy

Research has indicated that this compound can be effectively combined with other antiretroviral agents to enhance therapeutic outcomes. A study evaluating three-drug combinations found that regimens including this compound led to significant reductions in viral load compared to control groups, showcasing its potential role in protease-sparing regimens .

Resistance Studies

Further investigations into the resistance profiles of HIV-1 have demonstrated that while some mutations confer resistance to other NNRTIs, this compound retains activity against certain resistant strains. This characteristic is crucial for developing effective treatment strategies for patients with drug-resistant HIV .

特性

IUPAC Name |

6-benzyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLILORUFDVLTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164437 | |

| Record name | Emivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149950-60-7 | |

| Record name | Emivirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149950-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emivirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149950607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMIVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X87G8IX72O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Despite its structural resemblance to nucleoside analogs (NRTIs), Emivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds directly to the reverse transcriptase enzyme of HIV-1, a crucial enzyme for viral replication. [, , ] This binding disrupts the enzyme's active site, preventing the conversion of viral RNA into double-stranded DNA and thus halting viral replication. []

A: Research suggests minimal toxicity of this compound towards human mitochondria and bone marrow progenitor cells. []

A: this compound is a 6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4(1H,3H)-dione. []

ANone: While not explicitly provided in the abstracts, these can be calculated from the chemical structure: the molecular formula is C17H22N2O4, and the molecular weight is 318.37 g/mol.

ANone: The abstracts do not provide specific spectroscopic data.

ANone: The provided research focuses primarily on the biological activity and synthesis of this compound and its analogs. Information regarding material compatibility and stability under various conditions is not extensively discussed.

ANone: this compound is not a catalyst; it acts as an enzyme inhibitor. Therefore, questions about catalytic properties, reaction mechanisms, and selectivity are not applicable.

A: Yes, molecular modeling has been utilized to understand the binding interactions between this compound analogs and the HIV-1 reverse transcriptase. [, ] These studies helped visualize the binding mode and guided further modifications to enhance activity against drug-resistant mutants. []

A: The abstracts do not mention specific QSAR models, but Structure-Activity Relationship (SAR) studies are discussed. [, , , ]

A: Extensive SAR studies have been conducted on this compound analogs. [, , , ] For instance, replacing the ethoxymethyl group at the N-1 position with various allyloxymethyl moieties led to analogs with improved activity against both wild-type HIV-1 and resistant strains. [] Modifications at the C-6 position, such as incorporating a thiocyclohexyl or adding 3',5'-dimethyl substituents, resulted in enhanced activity against the Tyr181Cys and Lys103Asn mutant viruses. [, ]

A: Yes, several modifications yielded analogs with improved activity against drug-resistant mutants. Notably, analogs with specific C6 substituents (thiocyclohexyl or 3',5'-dimethyl groups) demonstrated 30-fold greater activity against the Tyr181Cys mutant and the clinically significant Lys103Asn virus. [, ] Additionally, replacing the ethoxymethyl group with allyloxymethyl moieties at the N-1 position led to improved activity against the Y181C and K103N mutants. []

A: While the abstracts do not delve into specific formulation strategies for this compound, they highlight the induction of drug-metabolizing enzymes in the liver following this compound administration in animal studies. [] This suggests the need to consider metabolic stability during formulation development.

ANone: The provided abstracts do not discuss specific SHE regulations related to this compound.

A: Animal studies revealed that this compound exhibits linear pharmacokinetics in rats and monkeys. Oral absorption was found to be 68% in rats. [] Importantly, this compound demonstrates good penetration into the brain, achieving equal concentrations in plasma and brain tissue in rats. []

A: this compound is primarily metabolized in the liver. In vitro studies using liver microsomes revealed that human microsomes metabolize this compound at a rate approximately one-third that of rat and monkey microsomes. []

A: this compound demonstrates potent anti-HIV-1 activity in vitro. [, , ] It effectively inhibits HIV-1 replication in MT-4 cells, particularly in synergistic combinations with other NRTIs like stavudine and lamivudine or didanosine. [, ]

A: The emergence of HIV-1 strains with mutations in the reverse transcriptase enzyme can lead to resistance against this compound. [, , , ] Common mutations include Tyr181Cys and Lys103Asn, which affect the binding affinity of this compound to the enzyme. [, ]

A: Yes, cross-resistance between this compound and other NNRTIs has been observed. Analysis of viruses with NNRTI mutations developed during this compound therapy revealed that about 43% of these viruses remained active against one or more approved NNRTIs. [] This suggests a degree of shared resistance mechanisms among NNRTIs.

A: Preclinical toxicology studies in rats (6 months) and monkeys (1 year) indicated that this compound's toxicity was primarily limited to reversible effects on the kidneys, including vacuolation of kidney tubular epithelial cells and slight increases in blood urea nitrogen. [] Additionally, liver weight increases observed at higher doses were attributed to the induction of drug-metabolizing enzymes. [] Notably, this compound tested negative for genotoxic activity. []

A: The abstracts primarily focus on this compound's molecular interactions and antiviral activity. While the potential for targeted drug delivery is not extensively discussed, research on modifying the N-1 and C-6 positions to improve activity against specific HIV mutants suggests a direction for future targeted approaches. [, , ]

ANone: The provided research does not delve into biomarkers or diagnostics related to this compound efficacy or treatment monitoring.

A: While analytical techniques are not explicitly detailed, the research mentions the use of cell-based assays to assess antiviral activity, [, , ] liver microsomes for metabolism studies, [] and X-ray crystallography to determine complex structures. []

ANone: The provided research primarily focuses on the chemical synthesis, biological activity, and preclinical development of this compound. Information about environmental impact, alternatives, recycling, and related aspects is not discussed.

A: this compound, despite its eventual discontinuation, represented a unique class of anti-HIV drug with a dual nature. [] It was the only anti-HIV agent known to act as both a nucleoside analog (structurally) and a non-nucleoside reverse transcriptase inhibitor (functionally). [, ] While this compound itself did not reach the market, the research surrounding its development, particularly the extensive SAR studies, has significantly contributed to our understanding of HIV-1 reverse transcriptase inhibition and informed the development of subsequent generations of NNRTIs. [, , ]

A: The study of this compound and its analogs involved a multidisciplinary approach, bringing together expertise from organic chemistry (synthesis and structural modifications), [, , , ] biochemistry (enzyme inhibition and mechanism of action), [, , ] pharmacology (PK/PD studies and drug interactions), [, ] and virology (antiviral activity and resistance profiling). [, , ] This collaborative effort has advanced our understanding of NNRTIs and their potential in combating HIV-1 infection.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。